molecular formula C16H10ClF3N4O B5467682 2-chloro-4-(1,2,4-triazol-4-yl)-N-[2-(trifluoromethyl)phenyl]benzamide

2-chloro-4-(1,2,4-triazol-4-yl)-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B5467682
M. Wt: 366.72 g/mol
InChI Key: BEOWLTHIOKCSQD-UHFFFAOYSA-N
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Description

2-chloro-4-(1,2,4-triazol-4-yl)-N-[2-(trifluoromethyl)phenyl]benzamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a benzamide core substituted with a chloro group, a triazole ring, and a trifluoromethylphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(1,2,4-triazol-4-yl)-N-[2-(trifluoromethyl)phenyl]benzamide typically involves multiple steps. One common approach starts with the preparation of 2-chloro-4-(1,2,4-triazol-4-yl)benzoic acid, which is then coupled with 2-(trifluoromethyl)aniline under appropriate conditions to form the desired benzamide derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the coupling reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(1,2,4-triazol-4-yl)-N-[2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The triazole ring and benzamide core can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine can yield an amine derivative, while oxidation can produce a corresponding carboxylic acid.

Mechanism of Action

The mechanism of action of 2-chloro-4-(1,2,4-triazol-4-yl)-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The triazole ring and benzamide core can bind to enzymes or receptors, modulating their activity. For example, it may inhibit fungal growth by interfering with sterol biosynthesis in the cell membrane . The trifluoromethyl group enhances its binding affinity and stability, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-(1,2,4-triazol-4-yl)-N-[2-(trifluoromethyl)phenyl]benzamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-4-(1,2,4-triazol-4-yl)-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N4O/c17-13-7-10(24-8-21-22-9-24)5-6-11(13)15(25)23-14-4-2-1-3-12(14)16(18,19)20/h1-9H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOWLTHIOKCSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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